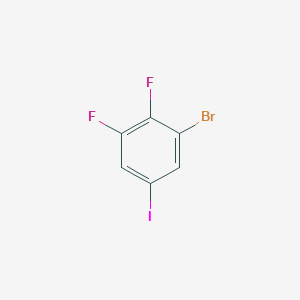

1-Bromo-2,3-difluoro-5-iodobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

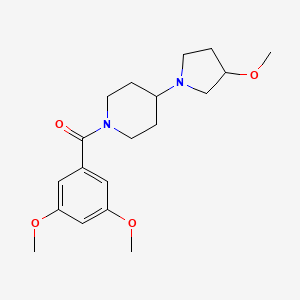

1-Bromo-2,3-difluoro-5-iodobenzene is a chemical compound that appears as an off-white to light-yellow to yellow powder or crystals . It is also described as a colorless or yellow liquid .

Synthesis Analysis

The synthesis of this compound is based on Suzuki cross-coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids . This allows attachment of various substituents to tailor the chemical structure .Molecular Structure Analysis

The molecular weight of this compound is 318.89 . The InChI code is 1S/C6H2BrF2I/c7-4-1-3(10)2-5(8)6(4)9/h1-2H .Chemical Reactions Analysis

This compound reacts with magnesium turnings in the presence of a minimum amount of ether to afford the corresponding Grignard reagent . This reagent is employed in the synthesis of tris (3,5-difluorophenyl)methanol .Physical And Chemical Properties Analysis

This compound has a density of 2.342±0.06 g/cm3 . It has a melting point of 66 °C and a boiling point of 225.8±35.0 °C . The vapor pressure is 0.127mmHg at 25°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Organic Transformations

1,2-Dibromobenzenes, including derivatives like 1-Bromo-2,3-difluoro-5-iodobenzene, are highly valued in organic chemistry for their role as precursors in various transformations. They are particularly important in reactions based on the formation of benzynes, a class of highly reactive intermediates. Efficient methods to access such compounds include regioselective bromination, ortho-metalation, and halogen/metal permutations (Diemer, Leroux, & Colobert, 2011).

Domino Processes in Chemistry

1-Bromo-2-iodobenzenes, similar to this compound, are used in CuI-catalyzed domino processes to synthesize benzofurans, a class of organic compounds with various applications. This transformation involves an intermolecular C-C bond formation followed by an intramolecular C-O bond formation (Lu, Wang, Zhang, & Ma, 2007).

Photodissociation Studies

The study of photodissociation in bromofluorobenzenes, closely related to this compound, has been conducted to understand the C–Br fragmentation process. This research provides insights into the behavior of such compounds under light exposure, relevant in photochemistry (Borg, 2007).

Electrochemical Fluorination

This compound and similar compounds are subjects of research in the electrochemical fluorination of aromatic compounds. Understanding the formation mechanisms of various fluorinated products during electrolysis is crucial for developing efficient synthetic routes in fluorine chemistry (Horio, Momota, Kato, Morita, & Matsuda, 1996).

Halogenation and Organometallic Chemistry

The halogenation of polyalkylbenzenes, with compounds similar to this compound, illustrates their utility in creating halogenated intermediates for further chemical modifications. These reactions are fundamental in organometallic chemistry, facilitating the synthesis of complex molecules (Bovonsombat & Mcnelis, 1993).

Wirkmechanismus

Target of Action

1-Bromo-2,3-difluoro-5-iodobenzene is a halogenated aromatic compound. The primary targets of such compounds are often proteins or enzymes in biochemical pathways where they can form covalent bonds with amino acid residues, altering the function of the target . .

Mode of Action

Halogenated aromatic compounds generally interact with their targets through covalent bonding, hydrogen bonding, or van der waals interactions . These interactions can lead to changes in the conformation or activity of the target protein or enzyme.

Biochemical Pathways

Halogenated aromatic compounds can participate in various biochemical reactions due to their reactivity . They may affect pathways related to cell signaling, metabolism, or gene expression, among others.

Pharmacokinetics

Halogenated aromatic compounds are generally lipophilic, which can affect their absorption and distribution in the body . They may also be metabolized by enzymes in the liver, and excreted in the urine or feces .

Result of Action

Halogenated aromatic compounds can cause a variety of effects depending on their specific targets and the cells or tissues in which these targets are expressed .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s stability and reactivity can be affected by temperature, pH, and the presence of other chemicals . Additionally, the compound’s efficacy can be influenced by the physiological and pathological state of the organism, including factors such as age, sex, diet, and disease state .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-bromo-2,3-difluoro-5-iodobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF2I/c7-4-1-3(10)2-5(8)6(4)9/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSKBENOAYOLQER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)Br)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF2I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.88 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-3-phenyl-9-(3-phenylpropyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B2954636.png)

![ethyl (4E)-2-[(2,4-dichlorophenyl)methyl]-5-(dimethylamino)-3-oxopent-4-enoate](/img/structure/B2954638.png)

![2-Chloro-N-[2-(4-fluorobenzoyl)pyridin-3-yl]acetamide](/img/structure/B2954639.png)

![(3Z)-5-bromo-3-[(4-isopropylphenyl)imino]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2954642.png)

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2954645.png)

![(7-Phenyl-1,4-thiazepan-4-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2954647.png)

![N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2954649.png)

![diethyl 2-(3-phenylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2954650.png)